3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
Propriétés
IUPAC Name |
3,4-difluoro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O2S/c16-11-2-1-10(7-12(11)17)15(21)18-8-13-19-14(20-22-13)9-3-5-23-6-4-9/h1-2,7,9H,3-6,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEWIKXGSWTYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves multiple steps, typically starting with the preparation of 3,4-difluorobenzamide and the intermediate compounds necessary for creating the 1,2,4-oxadiazole moiety. Common reagents include acyl chlorides, hydrazines, and cyclization agents under controlled conditions like specific temperature, pH, and solvents.
Step 1: Preparation of 3,4-difluorobenzamide
Step 2: Synthesis of the 1,2,4-oxadiazole ring via a cyclization reaction
Step 3: Coupling of the 1,2,4-oxadiazole intermediate with tetrahydro-2H-thiopyran-4-ylmethyl bromide
Industrial Production Methods: Scaling up the production requires optimizing the reaction conditions to ensure high yield and purity. This often involves refining the synthetic pathway, choosing the best solvents, and fine-tuning parameters like temperature and pressure. Industrial methods may use advanced catalysts and automated reactors to facilitate the large-scale production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitutions primarily due to the presence of the fluorine atoms and the oxadiazole ring.
Oxidation and Reduction: The thiopyran ring can be oxidized or reduced to produce derivatives with different properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: Reactions typically result in various substituted derivatives, oxidized forms of the thiopyran ring, or reduced products with altered biological activities.
Applications De Recherche Scientifique
Chemistry:
Used as a precursor in the synthesis of more complex molecules due to its reactive functional groups.
Biology:
Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine:
Explored for therapeutic applications, especially as a potential drug candidate for conditions involving inflammation and cancer.
Industry:
Utilized in developing materials with specific chemical properties, such as in coatings and polymer science.
Mécanisme D'action
3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects through its interaction with molecular targets such as enzymes or receptors. It is hypothesized to modulate biological pathways by inhibiting enzyme activity or altering receptor function, leading to downstream effects in cellular processes.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features: benzamide backbones , 1,2,4-oxadiazole heterocycles , and sulfur-containing substituents .
Benzamide Derivatives with Oxadiazole Substituents
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 3,4-difluoro substitution contrasts with analogs featuring nitro (e.g., ) or cyano groups (e.g., ), which may alter electronic properties and target selectivity.
Sulfur-Containing Heterocycles
Key Observations :
- Thiopyran vs. Thiophene : The thiopyran’s saturated sulfur ring may reduce metabolic oxidation compared to thiophene’s aromatic system, improving pharmacokinetic stability .
- Sulfur Positioning: The target compound’s sulfur is embedded in a non-aromatic ring, whereas analogs like use sulfur in thioether or thiourea linkages, which may influence redox sensitivity.
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s thiopyran-oxadiazole linkage requires multi-step synthesis, including oxadiazole cyclization and thiopyran functionalization, which may limit scalability compared to simpler analogs (e.g., methyl-oxadiazole derivatives ).
Activité Biologique
3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS No. 2034536-91-7) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of 3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is , with a molecular weight of approximately 339.36 g/mol . The compound features a difluorobenzamide moiety and a tetrahydrothiopyran group, which may enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅F₂N₃O₂S |
| Molecular Weight | 339.36 g/mol |
| CAS Number | 2034536-91-7 |
The biological activity of 3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is attributed to several mechanisms:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structural features exhibit antiviral properties against various viruses, including herpesviruses . The oxadiazole group is known for its ability to interact with viral enzymes.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that derivatives containing oxadiazole rings can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- Anti-inflammatory Effects : The presence of the tetrahydrothiopyran moiety may contribute to anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in tissues .
Case Studies
- Antiviral Studies : In vitro studies demonstrated that the compound exhibited significant antiviral activity against varicella-zoster virus (VZV) at low concentrations. The mechanism involved inhibition of viral replication without significant cytotoxicity to host cells .
- Anticancer Research : A study involving human cancer cell lines showed that treatment with this compound led to a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways .
- Inflammation Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (such as TNF-alpha) and improved clinical scores in models of induced inflammation .
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-difluoro-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can purity be maximized?
- Methodological Answer : The compound’s synthesis likely involves coupling a substituted 1,2,4-oxadiazole intermediate with a benzamide derivative. A general procedure for analogous oxadiazole derivatives (e.g., 5a–5m ) involves reacting thiol-containing precursors (e.g., 1,3,4-oxadiazole-2-thiol) with alkyl halides in the presence of K₂CO₃ in DMF at room temperature . To maximize purity, use column chromatography with gradients of ethyl acetate/hexane for isolation, followed by recrystallization. Monitor reaction progress via TLC or HPLC to minimize side products. Purity ≥95% is achievable with rigorous solvent removal and vacuum drying .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on the thiopyran ring protons (δ 2.5–3.5 ppm for SCH₂ and ring CH₂ groups) and oxadiazole-linked methylene (δ ~4.5 ppm). The difluorobenzamide moiety will show aromatic protons at δ 7.0–8.0 ppm and distinct ¹⁹F NMR signals (δ -110 to -120 ppm for meta/para-F) .
- HRMS : Confirm molecular ion [M+H]⁺ with an error margin <2 ppm.
- IR : Look for amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to its components. For example:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) or cyclooxygenase-2 (COX-2) via fluorometric assays .
Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n=3) to ensure reproducibility.
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies for this compound?
- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Address these by:
- Solubility Enhancement : Use DMSO/cosolvent systems (e.g., PEG-400) or formulate as nanoparticles .
- Metabolic Stability Assays : Perform microsomal stability tests (e.g., liver microsomes + NADPH) to identify rapid degradation .
Reconcile in silico predictions (e.g., molecular docking) with experimental data by refining force fields or incorporating solvent effects in simulations.
Q. How can regioselectivity challenges during oxadiazole-thiopyran coupling be mitigated?
- Methodological Answer : Regioselectivity in heterocyclic coupling is influenced by electronic and steric factors. To favor the desired product:
- Use bulky bases (e.g., DBU) to deprotonate the oxadiazole thiol selectively .
- Optimize reaction temperature (e.g., 0°C for slower kinetics) to reduce competing pathways.
- Validate outcomes via NOESY NMR to confirm spatial arrangement of substituents .
Q. What advanced analytical approaches address spectral overlaps in structural elucidation?
- Methodological Answer : For complex NMR spectra (e.g., overlapping thiopyran and benzamide signals):
- Employ 2D NMR (HSQC, HMBC) to correlate ¹H-¹³C couplings and assign quaternary carbons.
- Use 19F-1H HOESY to map fluorine-proton spatial interactions, clarifying substituent positions .
- Combine with X-ray crystallography if single crystals are obtainable (slow vapor diffusion with CHCl₃/hexane).
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict logP (target <5), BBB permeability, and CYP450 interactions.
- MD Simulations : Model solvation dynamics to improve water solubility (e.g., introduce polar groups on the benzamide ring) .
- QSAR : Corrogate bioactivity data with electronic descriptors (e.g., Hammett σ values for fluorine substituents) to refine lead analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
